Isomazole

Descripción general

Descripción

ISOMAZOLE es un agente cardiovascular conocido por sus actividades inotrópicas y vasodilatadoras. Actúa principalmente como un inhibidor de la fosfodiesterasa, lo que aumenta la fuerza de las contracciones cardíacas y dilata los vasos sanguíneos . Este compuesto se utiliza en el tratamiento de la insuficiencia cardíaca y otras afecciones cardiovasculares debido a su capacidad para aumentar el gasto cardíaco y reducir la resistencia vascular .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: ISOMAZOLE se puede sintetizar mediante la ciclización de o-diaminopiridinas con ácido 2-metoxibenzoico-4-(metilsulfanil) en ácido polifosfórico o cloruro de fosforilo. Los derivados metilsulfanil resultantes se oxidan luego usando ácido m-cloroperbenzoico o ácido peracético .

Métodos de Producción Industrial: La producción industrial de this compound implica el uso de materiales de partida fácilmente disponibles como el ácido 4-metil-3-nitrobencensulfónico y el 2-metil-5-nitrofenol. Estos materiales se someten a una serie de reacciones para producir ácido 2-metoxibenzoico-4-(metilsulfanil), que luego se utiliza en la síntesis de this compound .

Análisis De Reacciones Químicas

Tipos de Reacciones: ISOMAZOLE experimenta diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Ácido m-cloroperbenzoico, ácido peracético.

Agentes de Ciclización: Ácido polifosfórico, cloruro de fosforilo.

Principales Productos:

Productos de Oxidación: Sulfóxidos y sulfonas.

Productos de Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Isomazole and its derivatives exhibit a range of biological activities that make them valuable in pharmacology. The following sections detail specific therapeutic areas where this compound has shown promise.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound derivatives:

- COX-1 Inhibition : A study demonstrated that certain this compound analogs act as selective inhibitors of cyclooxygenase-1 (COX-1), which is implicated in cancer progression. For instance, a compound synthesized from 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole exhibited significant potency against ovarian cancer cells, outperforming its lead compound by 20-fold in vitro .

- Cytotoxicity Against Tumor Cell Lines : Various this compound derivatives have been evaluated for their cytotoxic effects against multiple cancer cell lines. For example, N-phenyl-5-carboxamidyl isoxazoles demonstrated effective cytotoxicity against mouse colon tumor cells . Additionally, novel isoxazolo[5',4':5,6]pyrido[2,3-b]indoles showed potent anticancer activity comparable to cisplatin in human cancer cell lines .

Anti-inflammatory Properties

This compound derivatives have also been explored for their anti-inflammatory effects:

- sPLA2 Inhibition : A series of indole-containing isoxazoles were identified as potent secretory phospholipase A2 (sPLA2) inhibitors, which are crucial in the treatment of inflammatory diseases . These compounds not only inhibited sPLA2 activity but also exhibited antiproliferative effects against breast and prostate cancer cell lines.

Synthetic Methodologies

The synthesis of this compound and its derivatives involves various chemical strategies that enhance their biological activity:

General Synthetic Routes

The synthesis often begins with the formation of the isoxazole ring through cyclization reactions involving α,β-unsaturated carbonyl compounds and hydroxylamine derivatives. Subsequent modifications can introduce various substituents that tailor the biological properties of the resulting compounds.

Case Studies in Synthesis

Several studies have documented successful synthetic approaches to creating novel this compound derivatives:

- Maslinic Acid Derivatives : Researchers synthesized 3,5-disubstituted isoxazoles from natural maslinic acid and evaluated their anti-inflammatory and anticancer activities . The incorporation of different substituents significantly impacted the efficacy of these compounds.

- Triazole-Isomazole Hybrids : Another study focused on triazole-isomazole derivatives which displayed promising cytotoxic activity against breast cancer cell lines . The synthesis involved coupling reactions that effectively combined the pharmacophores.

Comparative Data Table

The following table summarizes key findings related to the anticancer activity of various this compound derivatives:

| Compound Name | Target Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole | OVCAR-3 | 0.05 | COX-1 inhibition |

| N-phenyl-5-carboxamidyl isoxazoles | CT-26 | 0.10 | Cytotoxic agent |

| Isoxazolo[5',4':5,6]pyrido[2,3-b]indoles | MCF-7 | 0.15 | Anticancer activity comparable to cisplatin |

| Indole-containing isoxazoles | MCF-7 & DU145 | 0.20 | sPLA2 inhibition |

Mecanismo De Acción

ISOMAZOLE ejerce sus efectos inhibiendo la fosfodiesterasa, una enzima que descompone el monofosfato de adenosina cíclico (AMPc). Al inhibir esta enzima, this compound aumenta los niveles de AMPc, lo que lleva a una mayor sensibilidad al calcio en las fibras musculares cardíacas y a una mejor contractilidad . Este mecanismo también da como resultado vasodilatación, lo que reduce la resistencia vascular y mejora el flujo sanguíneo .

Compuestos Similares:

Sulmazole: Otro inhibidor de la fosfodiesterasa con propiedades cardiotónicas similares.

Milrinona: Un agente inotrópico conocido que se utiliza en el tratamiento de la insuficiencia cardíaca.

Amrinona: Otro agente cardiotónico con mecanismos de acción similares.

Unicidad de this compound: this compound es único debido a su estructura molecular específica, que permite una combinación equilibrada de actividades inotrópicas y vasodilatadoras. Esta doble acción lo hace particularmente efectivo en el tratamiento de la insuficiencia cardíaca al mejorar el gasto cardíaco y reducir la resistencia vascular .

Comparación Con Compuestos Similares

Sulmazole: Another phosphodiesterase inhibitor with similar cardiotonic properties.

Milrinone: A well-known inotropic agent used in the treatment of heart failure.

Amrinone: Another cardiotonic agent with similar mechanisms of action.

Uniqueness of ISOMAZOLE: this compound is unique due to its specific molecular structure, which allows for a balanced combination of inotropic and vasodilator activities. This dual action makes it particularly effective in treating heart failure by both improving cardiac output and reducing vascular resistance .

Actividad Biológica

Isomazole, a compound belonging to the isoxazole family, has garnered attention due to its diverse biological activities and therapeutic potential. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. This unique configuration contributes to its biological activity, particularly in the fields of oncology and inflammation.

Anticancer Activity

Recent studies have demonstrated that this compound derivatives exhibit significant anticancer properties:

- VEGFR Inhibition : this compound derivatives have been shown to inhibit vascular endothelial growth factor receptors (VEGFR-1 and VEGFR-2). One derivative exhibited an IC50 value of 0.65 µM against VEGFR-1, indicating moderate inhibitory activity .

- Apoptosis Induction : Compounds derived from this compound have been found to induce apoptosis in various cancer cell lines. For instance, a series of isoxazole derivatives synthesized from tyrosol showed IC50 values ranging from 42.8 µM to 67.6 µM against U87 glioblastoma cells, with some derivatives outperforming standard treatments like temozolomide .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4a | U87 | 61.4 | Apoptosis induction |

| 4b | U87 | 42.8 | Apoptosis induction |

| 4c | U87 | 67.6 | Apoptosis induction |

| Hy | A375 | 3.6 | Cell cycle arrest (G2/M phase) |

| Hy | A549 | 0.76 | Cell cycle arrest (S phase) |

Anti-inflammatory Activity

This compound derivatives have also shown promise as anti-inflammatory agents:

- COX Inhibition : Certain isoxazole compounds were identified as selective inhibitors of cyclooxygenase-2 (COX-2), with one compound demonstrating an IC50 value of 0.95 µM .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored, with various derivatives exhibiting activity against different bacterial strains. The structural modifications of isoxazoles can enhance their efficacy against specific pathogens.

Study on Cardiotoxicity

A notable study evaluated the cardiotoxic effects of this compound in canine models. The results indicated that repeated administration led to significant cardiotoxicity, highlighting the need for caution in therapeutic applications .

Research on Cyclic Nucleotide Phosphodiesterase Inhibition

Research has shown that this compound analogs can inhibit cyclic nucleotide phosphodiesterase, suggesting potential applications in cardiovascular therapies .

Propiedades

Número CAS |

86315-52-8 |

|---|---|

Fórmula molecular |

C14H13N3O2S |

Peso molecular |

287.34 g/mol |

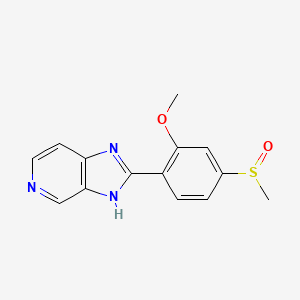

Nombre IUPAC |

2-(2-methoxy-4-methylsulfinylphenyl)-3H-imidazo[4,5-c]pyridine |

InChI |

InChI=1S/C14H13N3O2S/c1-19-13-7-9(20(2)18)3-4-10(13)14-16-11-5-6-15-8-12(11)17-14/h3-8H,1-2H3,(H,16,17) |

Clave InChI |

JQUKCPUPFALELS-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=NC=C3 |

SMILES canónico |

COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=NC=C3 |

Apariencia |

Solid powder |

Key on ui other cas no. |

86315-52-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

87359-33-9 (hydrochloride) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-((2-methoxy-4-methylsulfinyl)phenyl)-H-imidazo(4,5-b)pyridine AR-L 115 BS AR-L115 BW A746C BWA746C isomazole LY 175326 LY-175326 LY175326 MG 28734 MG-28734 sulmazol sulmazole Vardax |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.